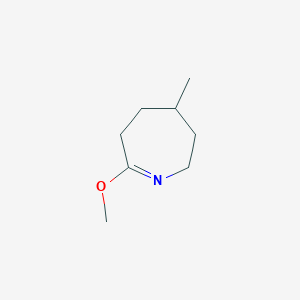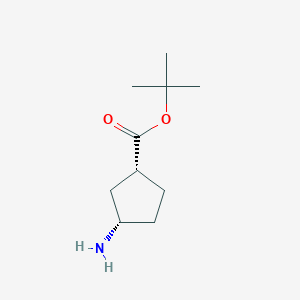
7-bromo-5-methoxy-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-5-methoxy-1H-indole-2-carboxylic acid, also known as BIM-2, is a compound belonging to the class of carboxylic acids. It is a derivative of indole and has been used in various scientific research applications. BIM-2 has a wide range of potential applications, from drug synthesis to biochemical and physiological studies.
Scientific Research Applications
7-bromo-5-methoxy-1H-indole-2-carboxylic acid has a wide range of potential applications in scientific research. It has been used in the synthesis of various drugs, such as anti-cancer agents and anti-inflammatory agents. It has also been used in the synthesis of fluorescent probes for imaging biological systems. Additionally, 7-bromo-5-methoxy-1H-indole-2-carboxylic acid has been used in the synthesis of polymers for drug delivery and in studies of the interaction between proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 7-bromo-5-methoxy-1H-indole-2-carboxylic acid is still not fully understood. However, it is believed to be involved in the regulation of various biological processes. It is believed to be involved in the regulation of gene expression, cell proliferation, and apoptosis. Additionally, 7-bromo-5-methoxy-1H-indole-2-carboxylic acid has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
7-bromo-5-methoxy-1H-indole-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation. Additionally, 7-bromo-5-methoxy-1H-indole-2-carboxylic acid has been found to have anti-oxidant and anti-microbial properties. Furthermore, 7-bromo-5-methoxy-1H-indole-2-carboxylic acid has been shown to reduce the activity of enzymes involved in the metabolism of drugs and other compounds.
Advantages and Limitations for Lab Experiments
7-bromo-5-methoxy-1H-indole-2-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used in a wide range of applications. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using 7-bromo-5-methoxy-1H-indole-2-carboxylic acid in lab experiments. It is not water-soluble and must be dissolved in a solvent such as acetonitrile or dimethyl sulfoxide. Additionally, it is not very soluble in organic solvents and must be used in relatively small amounts.
Future Directions
There are several potential future directions for the use of 7-bromo-5-methoxy-1H-indole-2-carboxylic acid. It could be used in the development of new drugs and drug delivery systems. Additionally, it could be used in the development of new imaging probes for biological systems. Furthermore, it could be used in the development of new polymers for drug delivery. Finally, 7-bromo-5-methoxy-1H-indole-2-carboxylic acid could be used in the study of protein-nucleic acid interactions and in the development of new treatments for diseases such as cancer and inflammation.
Synthesis Methods
7-bromo-5-methoxy-1H-indole-2-carboxylic acid can be synthesized through a variety of methods. One efficient method involves the reaction of 5-methoxy-1H-indole-2-carboxylic acid and bromine in the presence of a base. The reaction is carried out in a solvent such as acetonitrile or dimethyl sulfoxide and can be completed in several hours at room temperature. After the reaction is complete, the product is isolated and purified using column chromatography.
properties
IUPAC Name |
7-bromo-5-methoxy-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-15-6-2-5-3-8(10(13)14)12-9(5)7(11)4-6/h2-4,12H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQUBKBUXIGJKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C(N2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-methoxy-1H-indole-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

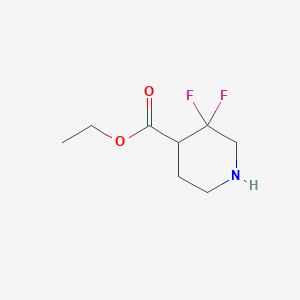
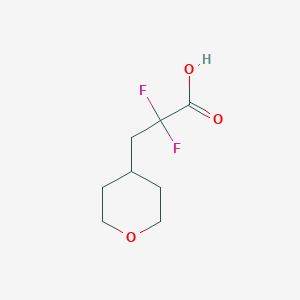
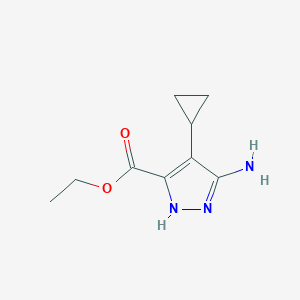
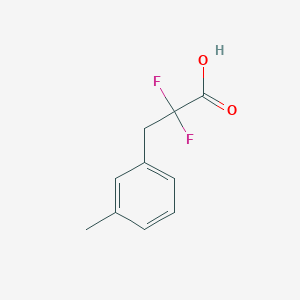
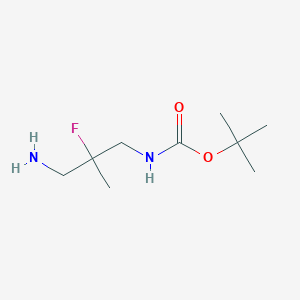
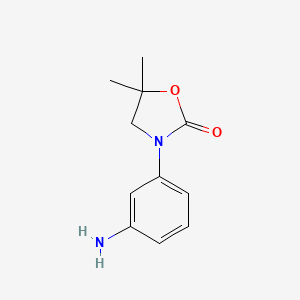
![tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate](/img/structure/B6599083.png)
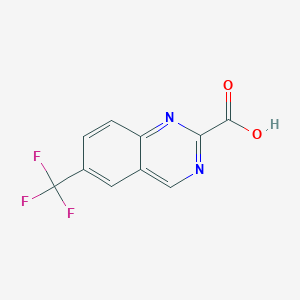
![tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate](/img/structure/B6599123.png)



